

Addressing variability in biological assays with Gigantine

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Gigantine Technical Support Center

Welcome to the technical support center for **Gigantine**, your partner in reducing variability and enhancing the reproducibility of your biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is **Gigantine** and how does it work?

Gigantine is a novel, chemically-defined reagent designed to minimize variability in a wide range of biological assays. Its proprietary formulation acts on multiple sources of experimental noise. The proposed mechanism involves the stabilization of critical enzymes and proteins, prevention of non-specific binding to microplate wells, and normalization of cellular metabolic activity in cell-based assays. By addressing these common sources of variability, **Gigantine** helps to ensure more consistent and reliable data.

Q2: In which assays can I use Gigantine?

Gigantine is compatible with a variety of common biological assays, including:

- Enzyme-Linked Immunosorbent Assays (ELISAs)
- Cell-based assays (e.g., viability, proliferation, cytotoxicity)



- · Western blotting
- Enzyme kinetics assays
- Reporter gene assays

Q3: How much variability reduction can I expect with **Gigantine**?

The degree of variability reduction depends on the specific assay and its inherent variability. However, internal studies and customer feedback have shown a significant decrease in the coefficient of variation (%CV) when using **Gigantine**. For example, in a typical ELISA, users have reported a reduction in %CV from >15% to <5%.[1]

Troubleshooting Guides

Problem 1: High Coefficient of Variation (%CV) in my ELISA results.

High %CV in ELISAs can be caused by a number of factors, including inconsistent pipetting, temperature fluctuations, and reagent instability.[1][2]

• Solution: Add **Gigantine** to your assay diluents (both sample and detection antibody diluents) at the recommended concentration. **Gigantine** stabilizes the assay components, leading to more consistent results across the plate.

Problem 2: Poor reproducibility between experiments.

Lack of reproducibility between experiments is a common challenge in biological research.[3] This can be due to lot-to-lot variability of reagents, differences in ambient conditions, or subtle variations in experimental execution.

Solution: Incorporate Gigantine into your standard assay protocol. By minimizing the impact
of minor fluctuations in experimental conditions, Gigantine can improve the consistency of
your results over time.

Problem 3: "Edge effects" in my cell-based assay plates.

"Edge effects," where cells in the outer wells of a microplate behave differently than those in the inner wells, are a frequent source of variability. This is often due to differential evaporation



and temperature gradients across the plate.

Solution: Supplement your cell culture media with Gigantine during the assay. Gigantine
helps to buffer the cells against environmental stressors, leading to more uniform cell health
and metabolic activity across the entire plate.

Quantitative Data

The following tables summarize the performance of **Gigantine** in reducing variability in common assays.

Table 1: Effect of Gigantine on ELISA Precision

Assay Condition	Average %CV (n=5)
Standard Protocol	18.2%
With Gigantine	4.5%

Table 2: Impact of Gigantine on Cell-Based Assay Reproducibility

Assay Condition	Inter-experiment %CV (n=3)
Standard Protocol	25.7%
With Gigantine	8.1%

Experimental Protocols

Protocol 1: ELISA with Gigantine

- Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
- Washing: Wash the plate three times with 200 μL of wash buffer per well.
- Blocking: Block the plate with 200 μ L of blocking buffer per well for 1 hour at room temperature.



- Sample Incubation: Prepare your samples and standards in a sample diluent containing
 Gigantine at a 1:100 dilution. Add 100 μL of diluted samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
- Washing: Repeat step 2.
- Detection Antibody Incubation: Dilute the detection antibody in a detection antibody diluent containing **Gigantine** at a 1:100 dilution. Add 100 μL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
- · Washing: Repeat step 2.
- Substrate Incubation: Add 100 μL of substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μL of stop solution to each well.
- Read Plate: Read the absorbance at the appropriate wavelength.

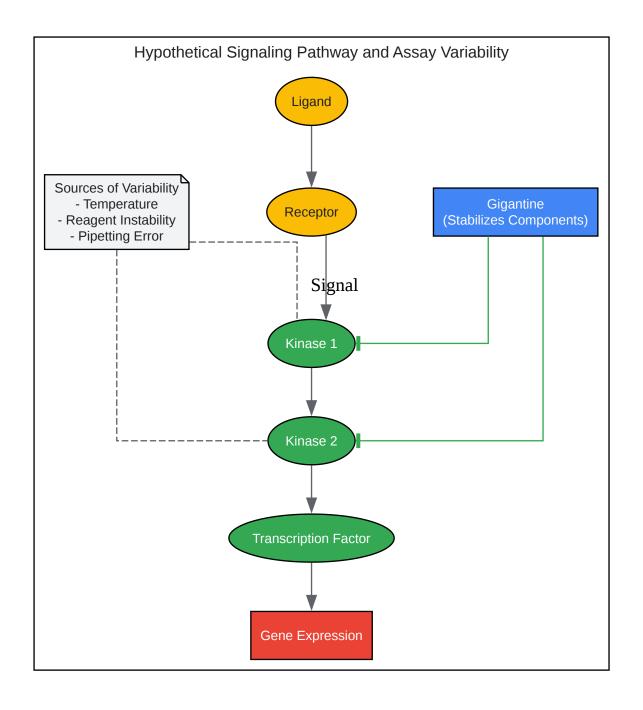
Protocol 2: Cell-Based Viability Assay with Gigantine

- Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
- Treatment: Treat the cells with your compound of interest.
- **Gigantine** Addition: Prepare a 2X working solution of **Gigantine** in your cell culture medium. Add an equal volume of the 2X **Gigantine** solution to each well, resulting in a 1X final concentration.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Viability Reagent Addition: Add the cell viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.
- Incubation: Incubate for the recommended time to allow for color development.
- Read Plate: Read the absorbance or fluorescence at the appropriate wavelength.

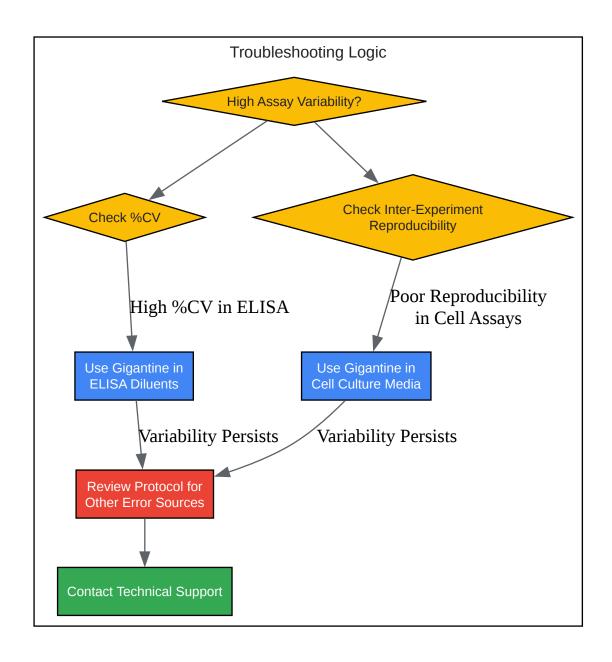


Visualizations









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